molecular formula C12H12N2O B11903066 (5-Methyl-[2,3'-bipyridin]-5'-yl)methanol CAS No. 1346686-76-7

(5-Methyl-[2,3'-bipyridin]-5'-yl)methanol

Cat. No.: B11903066
CAS No.: 1346686-76-7
M. Wt: 200.24 g/mol
InChI Key: CTDSFSYYCGHDPR-UHFFFAOYSA-N
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Description

(5-Methyl-[2,3'-bipyridin]-5'-yl)methanol is a bipyridine derivative featuring two pyridine rings connected at the 2- and 3'-positions. The compound is substituted with a methyl group at the 5'-position and a hydroxymethyl (-CH2OH) group at the 5-position of the bipyridine scaffold. Its molecular formula is C12H11N2O (molecular weight: 205.23 g/mol).

Properties

CAS No.

1346686-76-7

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

[5-(5-methylpyridin-2-yl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H12N2O/c1-9-2-3-12(14-5-9)11-4-10(8-15)6-13-7-11/h2-7,15H,8H2,1H3

InChI Key

CTDSFSYYCGHDPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CN=CC(=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-[2,3’-bipyridin]-5’-yl)methanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of (5-Methyl-[2,3’-bipyridin]-5’-yl)methanol may involve large-scale coupling reactions using similar methods as in laboratory synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bipyridine-Based Methanol Derivatives

(a) (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol
  • Molecular Formula : C11H9FN2O (MW: 204.20 g/mol)
  • Key Differences: Replacement of the methyl group with fluorine at the 5'-position.
  • Synthesis: Similar microwave-assisted methods involving triethylamine and aminoalkyl alcohols, though yields may vary due to fluorine’s reactivity .
(b) [2,3'-Bipyridin]-5'-ylmethanol Derivatives in Drug Development
  • Example: Compounds like 22a and 26a () incorporate the bipyridine-methanol scaffold into purine-based CDK inhibitors.
  • Activity: These derivatives exhibit nanomolar potency against CDKs, suggesting that (5-Methyl-[2,3'-bipyridin]-5'-yl)methanol could serve as a precursor for similar therapeutics .

Pyridinyl Methanol Derivatives

(a) (5-Methylpyridin-3-yl)methanol
  • Molecular Formula: C7H9NO (MW: 123.15 g/mol)
  • Key Differences : Single pyridine ring with a methyl group at the 5-position and hydroxymethyl at the 3-position. Simpler structure but lacks the bipyridine system’s conformational rigidity.
  • Physical Properties : Boiling point 256°C, density 1.092 g/cm³ .
(b) (5-Phenylpyridin-3-yl)methanol
  • Molecular Formula: C12H11NO (MW: 185.22 g/mol)
  • Key Differences : Phenyl substituent at the 5-position increases hydrophobicity and molecular weight compared to methyl-substituted analogs. Likely exhibits higher lipophilicity, impacting membrane permeability .
(c) Halogenated Derivatives
  • Examples: (5-Iodopyridin-3-yl)-methanol (MW: 265.03 g/mol), (5-Chloro-2-methoxypyridin-3-yl)methanol (MW: 173.60 g/mol).
  • Key Differences : Halogen atoms (I, Cl) introduce steric bulk and electronic effects, which can influence reactivity and binding in catalytic or biological systems .

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